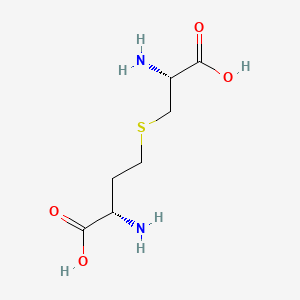
MJE3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MJE3 is a spiroepoxide and cell-permeable, small-molecule inhibitor for phosphoglycerate mutase-1 (PGAM1), a glycolytic enzyme with postulated roles in cancer cell metabolism and proliferation. MJE3 displays antiproliferative effects in human breast cancer cells by inhibiting glycolysis. It is more potent in cells in vivo than in recombinant assays.
Applications De Recherche Scientifique
Target Discovery in Small-Molecule Cell-Based Screens
- MJE3 has been identified through cell-based screening as a compound that inhibits breast cancer cell proliferation. It was discovered using a natural product–inspired small-molecule library with protein-reactive elements.
- This compound was found to covalently label and inhibit the glycolytic enzyme phosphoglycerate mutase 1 (PGAM1), which is significant because cancer cells often rely on glycolysis for viability. This positions PGAM1 as a potential therapeutic target.
- The study highlighted the use of protein-reactive compounds in chemical genomics screens as a way to discover targets of bioactive small molecules in living systems (Evans et al., 2005).
Mechanistic and Structural Requirements for Active Site Labeling
- Further research into MJE3 revealed its mechanism and structural requirements for covalent inactivation of PGAM1.
- MJE3 labels PGAM1 on lysine-100, a conserved active site residue implicated in substrate recognition. Key elements of MJE3 important for PGAM1 labeling include an indole ring and carboxylic acid, the stereochemical orientation of the spiroepoxide, and their presentation on a rigid cyclohexane scaffold.
- These findings indicate that a special combination of binding and reactive elements are united in MJE3's structure to inactivate PGAM1, offering insights for future pharmacological tools (Evans et al., 2007).
Propriétés
Nom du produit |
MJE3 |
|---|---|
Formule moléculaire |
C35H40N2O7 |
Poids moléculaire |
600.71 |
Nom IUPAC |
2-(4-(((1-(benzyloxy)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamoyl)oxy)-1-oxaspiro[2.5]octan-6-yl)propan-2-yl hex-5-ynoate |
InChI |
InChI=1S/C35H40N2O7/c1-4-5-7-16-31(38)44-34(2,3)26-17-18-35(23-42-35)30(20-26)43-33(40)37-29(32(39)41-22-24-12-8-6-9-13-24)19-25-21-36-28-15-11-10-14-27(25)28/h1,6,8-15,21,26,29-30,36H,5,7,16-20,22-23H2,2-3H3,(H,37,40) |
Clé InChI |
OUZLIMFGHKWCDE-UHFFFAOYSA-N |
SMILES |
O=C(OCC1=CC=CC=C1)C(NC(OC2C3(CO3)CCC(C(C)(C)OC(CCCC#C)=O)C2)=O)CC4=CNC5=C4C=CC=C5 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
MJE3; MJE 3; MJE-3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Up4-[1]3'-deoxy-3'-fluoroglucose](/img/structure/B1193121.png)
![4'-carbamoyl-5-{4-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-1-yl}-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1193125.png)
![(1R,2R,3S,4R,5S)-4-[2-chloro-6-[di(cyclobutyl)methylamino]purin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol](/img/structure/B1193127.png)

![[3-(Aminomethyl)-5-[3-(1,3-dihydroisoindol-2-yl)propoxy]-4-methoxy-phenyl]methanamine](/img/structure/B1193136.png)